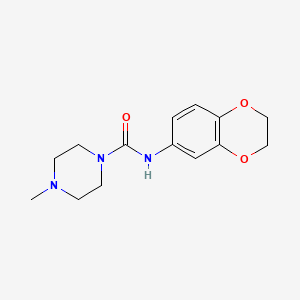

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, DMSO-$$ d_6 $$) data reveals distinct signals corresponding to key structural features:

- Aromatic protons : A doublet at $$ \delta $$ 6.85–6.89 ppm (2H, $$ J = 8.5 \, \text{Hz} $$) and a singlet at $$ \delta $$ 6.78 ppm (1H) arise from the benzodioxin ring.

- Piperazine protons : Multiplets at $$ \delta $$ 2.30–2.45 ppm (4H, -N-CH2-) and $$ \delta $$ 2.20 ppm (3H, -N-CH3) confirm the 4-methylpiperazine group.

- Methylene groups : Triplets at $$ \delta $$ 4.25 ppm (4H, O-CH2-CH2-O) correspond to the dioxane ring.

13C NMR (75 MHz, DMSO-$$ d_6 $$) assignments include:

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- $$ \nu_{\text{C=O}} $$: 1650 cm⁻¹ (carboxamide stretch).

- $$ \nu_{\text{N-H}} $$: 3320 cm⁻¹ (amide N-H stretch).

- $$ \nu_{\text{C-O-C}} $$: 1240 cm⁻¹ (dioxane ether linkage).

Mass Spectrometry

Electrospray ionization (ESI-MS) displays a molecular ion peak at $$ m/z $$ 277.32 $$[M + \text{H}]^+$$. Fragmentation pathways include:

- Loss of the piperazine group ($$ m/z $$ 160).

- Cleavage of the carboxamide bond ($$ m/z $$ 118, benzodioxin fragment).

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound is not publicly available, conformational insights can be inferred from related analogs. For instance, derivatives of 1,4-benzodioxin exhibit planar aromatic systems with dihedral angles <5° between the benzene and dioxane rings. Molecular mechanics simulations suggest that the piperazine group adopts a chair conformation, minimizing steric hindrance with the methyl substituent.

Key Conformational Features :

- The carboxamide linker adopts a trans configuration, stabilizing intramolecular hydrogen bonds between the amide N-H and dioxane oxygen.

- Torsional angles between the benzodioxin and piperazine moieties range from 60–70°, as predicted by density functional theory (DFT).

Computational Molecular Modeling of Electronic Structure

DFT calculations (B3LYP/6-31G*) provide insights into the electronic properties:

Electron Density Distribution

Frontier Molecular Orbitals

- The highest occupied molecular orbital (HOMO) localizes on the benzodioxin ring ($$ \text{E}_{\text{HOMO}} = -5.8 \, \text{eV} $$), indicating nucleophilic reactivity.

- The lowest unoccupied molecular orbital (LUMO) resides on the piperazine moiety ($$ \text{E}_{\text{LUMO}} = -1.2 \, \text{eV} $$), suggesting electrophilic susceptibility.

Tables

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-16-4-6-17(7-5-16)14(18)15-11-2-3-12-13(10-11)20-9-8-19-12/h2-3,10H,4-9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAVEFQRMXVHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to alterations in cellular processes. The compound may also modulate signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Sulfonamide Derivatives

Example Compounds :

Key Differences :

- Functional Groups: Sulfonamide (-SO2NH-) vs. carboxamide (-CONH-).

- Biological Activity: Compound 3 and derivatives (e.g., 5a, 5b) showed moderate antibacterial activity against E. coli (IC50: 9.22–9.66 µg/mL) but were inactive against S. aureus and P. aeruginosa . Compounds 5c and 5e demonstrated lipoxygenase inhibition (IC50: 85.79–89.32 mM), though weaker than the standard Baicalein (22.41 mM) .

Table 1: Antibacterial and Lipoxygenase Activity of Sulfonamide Derivatives

| Compound | Target Bacteria (IC50, µg/mL) | Lipoxygenase Inhibition (IC50, mM) |

|---|---|---|

| 3 | E. coli: 9.22 ± 0.70 | Inactive |

| 5a | E. coli: 9.66 ± 0.33 | Inactive |

| 5c | Inactive | 85.79 ± 0.48 |

| 5e | Inactive | 89.32 ± 0.34 |

Carboxamide Analogs

Example Compounds :

Key Differences :

Other Benzodioxin-Containing Compounds

- Scaffolds in Immunomodulators: Benzodioxin-containing scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol were predicted to inhibit PD-1/PD-L1 interactions, demonstrating the scaffold’s versatility .

Table 2: Structural and Pharmacokinetic Comparison

| Compound Class | Key Functional Group | LogP | Polar Surface Area (Ų) | Notable Activity |

|---|---|---|---|---|

| Sulfonamides (e.g., 3) | -SO2NH- | ~1.5–2.0 | ~80–90 | Antibacterial, Lipoxygenase |

| Carboxamides (Target) | -CONH- | 0.276 | 49.44 | Undefined (Inference: CNS) |

| Benzodioxin Carboxylic Acids | -COOH | ~2.5 | ~50 | Anti-inflammatory |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H19N3O2

- Molecular Weight : 249.32 g/mol

- CAS Number : 865659-60-5

Research indicates that compounds containing the piperazine moiety exhibit various biological activities, often related to their interactions with neurotransmitter systems. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide has been studied for its potential as an inhibitor of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine.

Inhibition of Monoamine Oxidases

Monoamine oxidases are enzymes that degrade neurotransmitters. Inhibitors of these enzymes can lead to increased levels of neurotransmitters in the brain, which may alleviate symptoms associated with depression and neurodegenerative disorders. Studies have shown that derivatives of piperazine can selectively inhibit MAO-B and acetylcholinesterase (AChE) activity:

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | Selectivity |

|---|---|---|---|

| 2k | 0.65 | 2.52 | High |

| 2n | 6.76 | 7.04 | Moderate |

These findings suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide could serve as a multi-target pharmacological agent for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Study on Neuroprotective Effects

In a study assessing the neuroprotective effects of various piperazine derivatives, it was found that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide exhibited significant protective effects against oxidative stress-induced neuronal death. The study utilized cell cultures treated with hydrogen peroxide to simulate oxidative stress conditions.

Results :

- The compound reduced cell death by approximately 40% compared to untreated controls.

- It was shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of this compound in reducing symptoms associated with neurodegeneration. In one notable study:

Methodology :

- Mice were administered varying doses of the compound over a period of four weeks.

Findings :

- Behavioral tests indicated improved memory and cognitive function in treated mice compared to controls.

- Biochemical analyses revealed reduced levels of inflammatory markers in the brain tissue.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide can be attributed to its structural features. The benzodioxin moiety is believed to enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system activity.

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide?

Methodological Answer: The synthesis typically involves coupling reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine. For example:

- Step 1: React the benzodioxin amine with a carboxamide-forming reagent (e.g., 4-methylpiperazine-1-carbonyl chloride) in a polar aprotic solvent like DMF.

- Step 2: Use a base such as lithium hydride (LiH) to deprotonate the amine and facilitate nucleophilic substitution .

- Step 3: Purify the product via column chromatography and confirm purity using TLC.

Key Considerations:

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Characterization relies on spectroscopic and spectrometric techniques:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- ¹H-NMR: Confirms substitution patterns (e.g., benzodioxin aromatic protons at δ 6.6–7.2 ppm, piperazine methyl group at δ 2.2–2.5 ppm) .

- EI-MS: Determines molecular weight and fragmentation patterns .

Validation:

- CHN elemental analysis ensures stoichiometric accuracy .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize enzyme inhibition and antimicrobial assays:

- Enzyme Inhibition:

- Antimicrobial Activity:

Key Metrics:

- Dose-response curves for IC₅₀ determination.

- Positive and negative controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer: Discrepancies may arise from assay variability or structural analogs. Address by:

- Standardized Protocols: Replicate assays under identical conditions (e.g., bacterial strain, enzyme batch).

- Solubility Testing: Use DMSO stocks with ≤1% v/v to avoid solvent interference .

- Metabolic Stability: Assess compound degradation via HPLC or LC-MS in physiological buffers .

Case Study:

Q. What computational methods are suitable for predicting the binding mode of this compound to target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., LOX active site). Validate with crystallographic data if available .

- Scaffold Hopping: Employ graph neural networks (EGNN models) to predict bioactivity of structurally diverse analogs .

Validation:

- Compare docking scores with experimental IC₅₀ values to refine predictive models .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to:

- Bioactivity Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, H-bond donors) to enzyme inhibition .

Example:

Q. What advanced analytical techniques can confirm the compound's stability under physiological conditions?

Methodological Answer:

- HPLC-MS/MS: Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) .

- Thermal Analysis: TGA/DSC to assess thermal stability and melting points .

- Crystallography: Single-crystal X-ray diffraction for solid-state stability insights (if crystallizable) .

Key Metrics:

- Half-life (t₁/₂) determination in biorelevant media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.